4R-Hydroxy solifenacin N1-oxide
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Overview
Description
4R-Hydroxy solifenacin N1-oxide is a metabolite of solifenacin, a muscarinic receptor antagonist used primarily to treat overactive bladder. This compound is formed through the metabolic processes involving cytochrome P450 enzymes, specifically CYP3A4, CYP1A1, and CYP2D6 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4R-Hydroxy solifenacin N1-oxide involves the N-oxidation of the quinuclidine ring and 4R-hydroxylation of the tetrahydroisoquinoline ring of solifenacin . The reaction conditions typically involve the use of cytochrome P450 enzymes in the presence of appropriate cofactors and substrates.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4R-Hydroxy solifenacin N1-oxide undergoes several types of chemical reactions, including:
Oxidation: The formation of the N-oxide group is an oxidative process mediated by cytochrome P450 enzymes.
Hydroxylation: The addition of a hydroxyl group at the 4R position of the tetrahydroisoquinoline ring.
Common Reagents and Conditions
Oxidation: Cytochrome P450 enzymes, oxygen, and NADPH as a cofactor.
Hydroxylation: Similar enzymatic conditions as oxidation, with specific enzymes targeting the hydroxylation.
Major Products Formed
The primary product formed from these reactions is this compound itself, along with other minor metabolites such as N-glucuronide .
Scientific Research Applications
4R-Hydroxy solifenacin N1-oxide has several applications in scientific research:
Pharmacokinetics: Used to study the metabolic pathways and pharmacokinetics of solifenacin.
Analytical Chemistry: Employed as a reference standard in the development and validation of analytical methods for solifenacin and its metabolites.
Biological Studies: Investigated for its biological activity and potential therapeutic effects.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Solifenacin: The parent compound, used to treat overactive bladder.
N-oxide Solifenacin: Another metabolite formed through N-oxidation.
4R-Hydroxy Solifenacin: A related metabolite formed through hydroxylation.
Uniqueness
4R-Hydroxy solifenacin N1-oxide is unique due to its dual modification (N-oxidation and 4R-hydroxylation), which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its parent compound and other metabolites .
Properties
CAS No. |
861998-78-9 |
---|---|
Molecular Formula |
C23H26N2O4 |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
[(3R)-1-oxido-1-azoniabicyclo[2.2.2]octan-3-yl] (1S,4R)-4-hydroxy-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C23H26N2O4/c26-20-14-24(23(27)29-21-15-25(28)12-10-16(21)11-13-25)22(17-6-2-1-3-7-17)19-9-5-4-8-18(19)20/h1-9,16,20-22,26H,10-15H2/t16?,20-,21-,22-,25?/m0/s1 |
InChI Key |
HKJBKWXZULCCEK-RJZLZWFVSA-N |
Isomeric SMILES |
C1C[N+]2(CCC1[C@H](C2)OC(=O)N3C[C@@H](C4=CC=CC=C4[C@@H]3C5=CC=CC=C5)O)[O-] |
Canonical SMILES |
C1C[N+]2(CCC1C(C2)OC(=O)N3CC(C4=CC=CC=C4C3C5=CC=CC=C5)O)[O-] |
Origin of Product |
United States |
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